Welcome to the BenchChem Online Store!
molecular formula C9H10N2 B2987916 (1H-Indol-7-YL)methanamine CAS No. 408356-52-5

(1H-Indol-7-YL)methanamine

Cat. No. B2987916
M. Wt: 146.193
InChI Key: NMNYQFZHZZSSQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07109229B2

Procedure details

To a solution of 1H-indole-7-carboxaldehyde (3.0 g, 20.68 mmol) in ethanol:H2O (3:1) (120 ml) was added hydroxylamine hydrochloride (2.87 g, 41.37 mmol) and ammonium acetate (4.78 g, 62.06 mmol). The reaction was stirred at room temperature for 2 h. To the reaction was added NH4OH (25 ml, 0.72 mmol) and zinc metal (11.0 g, 8.1 mmol) portion-wise. Upon completion, the reaction mixture was filtered, poured into ethyl acetate and washed with water. The organic layer was extracted with 1N HCl. The aqueous layer was then mad basic by the addition of 1N NaOH and extracted with ethyl acetate. The organic layer was washed with water, brine, dried (MgSO4), and concentrated to give a white solid that was dried under high vacuum overnight to give the title compound (2.69 g, 89%) which was used as is. 1H NMR (400 MHz, DMSO-d6) 11.0 (s, 1H), 7.38 (d, 1H, J=7.0 Hz), 7.29 (d, 1H, J=3.0 Hz), 7.0 (d, 1H, J=7.0 Hz), 6.92 (dd, 1H, J=7.0, <1 Hz), 6.4 (d, 1H, J=3.0 Hz), 3.97 (s, 2H). MS (electrospray, m/z) 147 (M++1), 145 (M−−1).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.87 g
Type
reactant
Reaction Step One
Quantity
4.78 g
Type
reactant
Reaction Step One
Name
ethanol H2O
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
11 g
Type
catalyst
Reaction Step Two
Name
Quantity
25 mL
Type
catalyst
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH:10]=O)[CH:3]=[CH:2]1.Cl.[NH2:13]O.C([O-])(=O)C.[NH4+]>C(O)C.O.[Zn].[NH4+].[OH-]>[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:10][NH2:13])[CH:3]=[CH:2]1 |f:1.2,3.4,5.6,8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
N1C=CC2=CC=CC(=C12)C=O
Name
Quantity
2.87 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
4.78 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
ethanol H2O
Quantity
120 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
11 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
25 mL
Type
catalyst
Smiles
[NH4+].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon completion, the reaction mixture was filtered
ADDITION
Type
ADDITION
Details
poured into ethyl acetate
WASH
Type
WASH
Details
washed with water
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 1N HCl
ADDITION
Type
ADDITION
Details
mad basic by the addition of 1N NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid
CUSTOM
Type
CUSTOM
Details
that was dried under high vacuum overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1C=CC2=CC=CC(=C12)CN
Measurements
Type Value Analysis
AMOUNT: MASS 2.69 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.